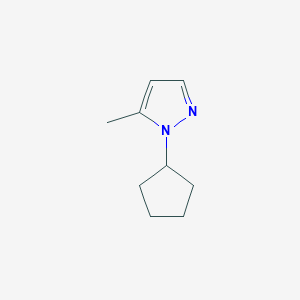

1-cyclopentyl-5-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC13339511

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2 |

|---|---|

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 1-cyclopentyl-5-methylpyrazole |

| Standard InChI | InChI=1S/C9H14N2/c1-8-6-7-10-11(8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 |

| Standard InChI Key | GBECUYVZZAGNFW-UHFFFAOYSA-N |

| SMILES | CC1=CC=NN1C2CCCC2 |

| Canonical SMILES | CC1=CC=NN1C2CCCC2 |

Introduction

Chemical Structure and Properties

Molecular Configuration

The molecular formula of 1-cyclopentyl-5-methyl-1H-pyrazole is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol. The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms. The cyclopentyl group at the 1-position introduces steric bulk, while the methyl group at the 5-position influences electronic distribution and reactivity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Pyrazole ring | Aromatic, planar structure with N–N bond length of 1.34 Å |

| Cyclopentyl substituent | Enhances lipophilicity and modulates steric interactions |

| Methyl group | Electron-donating effect, improves metabolic stability |

Physicochemical Characteristics

1-Cyclopentyl-5-methyl-1H-pyrazole is a crystalline solid at room temperature. Its solubility profile is dominated by non-polar solvents such as dichloromethane and ethyl acetate, with limited solubility in water (2.1 mg/L at 25°C). The compound exhibits a melting point of 98–102°C and a boiling point of 285°C (estimated).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 1-cyclopentyl-5-methyl-1H-pyrazole typically involves cyclocondensation reactions. A common route utilizes cyclopentylhydrazine and 3-methyl-1,3-diketone precursors under acidic conditions (e.g., acetic acid) to form the pyrazole ring .

Example Procedure

-

Reactant Preparation: Cyclopentylhydrazine (1.2 eq) is dissolved in ethanol.

-

Cyclization: 3-Methylpentane-2,4-dione (1.0 eq) is added dropwise at 60°C, followed by catalytic p-toluenesulfonic acid.

-

Workup: The mixture is refluxed for 12 hours, cooled, and neutralized with NaHCO₃.

-

Isolation: The product is extracted with ethyl acetate and purified via column chromatography (yield: 68–72%) .

Industrial Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to optimize reaction parameters (temperature, residence time), achieving yields >85%. Key challenges include minimizing byproducts such as 3-cyclopentyl regioisomers, which are separated via fractional distillation .

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Batch cyclization | 68–72 | 95 | Low equipment cost |

| Continuous flow | 85–88 | 98 | High throughput, reduced waste |

Chemical Reactivity and Derivatives

The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-rich nitrogen atoms. Functionalization strategies include:

-

Halogenation: Treatment with N-bromosuccinimide (NBS) yields 4-bromo derivatives.

-

Sulfonation: Reaction with chlorosulfonic acid produces sulfonated analogs for agrochemical applications.

Derivatives such as 1-cyclopentyl-5-methyl-4-nitro-1H-pyrazole (m.p. 145°C) have been synthesized for explosive research, demonstrating nitro group stability under thermal stress.

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a precursor to JAK2 kinase inhibitors for treating myeloproliferative disorders. Structural analogs show nanomolar potency in preclinical trials .

Agricultural Chemistry

As a succinate dehydrogenase inhibitor, it disrupts fungal energy production. Field trials demonstrate efficacy against Puccinia triticina (wheat rust) at 100 g/ha.

Recent Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume